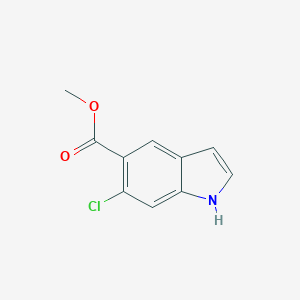

6-氯-1H-吲哚-5-甲酸甲酯

描述

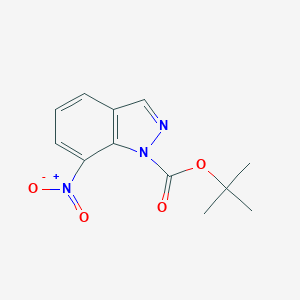

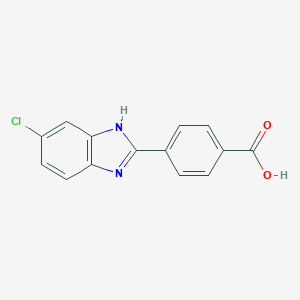

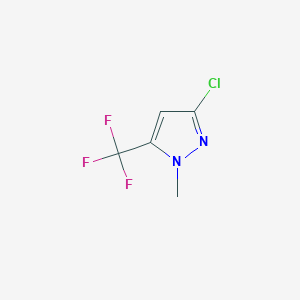

“Methyl 6-chloro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2 . It is a solid substance and has a molecular weight of 209.63 .

Molecular Structure Analysis

The IUPAC name for this compound is "methyl 6-chloro-1H-indole-5-carboxylate" . Unfortunately, the specific InChI code or key is not provided in the available resources.Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-5-carboxylate” is a solid substance . It has a boiling point of 365.6°C at 760 mmHg .科学研究应用

Biosynthesis of Protein Kinase Inhibitors

- Application Summary: This compound is used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain protein kinases can be beneficial in treating diseases such as cancer.

Metal-Free Friedel-Crafts Alkylation

- Application Summary: “Methyl 6-chloro-1H-indole-5-carboxylate” is used as a reactant in metal-free Friedel-Crafts alkylation . This is a type of chemical reaction that involves the alkylation of an aromatic compound.

Preparation of Diphenylsulfonium Ylides

- Application Summary: This compound is used as a reactant in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . Diphenylsulfonium ylides are useful intermediates in organic synthesis.

Cross Dehydrogenative Coupling Reactions

- Application Summary: “Methyl 6-chloro-1H-indole-5-carboxylate” is used as a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are important in the synthesis of complex organic molecules.

Synthesis of Indirubin Derivatives

- Application Summary: This compound is used as a reactant in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine known as Danggui Longhui Wan, used to treat chronic diseases such as leukemia.

Preparation of Aminoindolylacetates

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . The safety information pictograms indicate a warning signal .

未来方向

属性

IUPAC Name |

methyl 6-chloro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOUVTSYCXABHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444019 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-1H-indole-5-carboxylate | |

CAS RN |

162100-83-6 | |

| Record name | Methyl 6-chloro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)